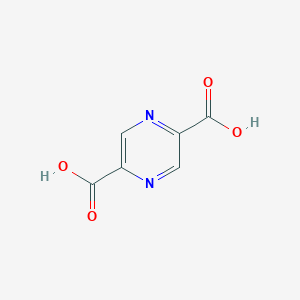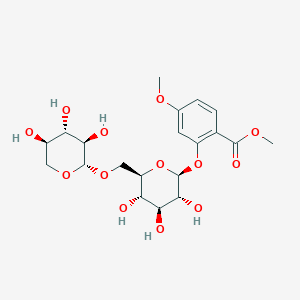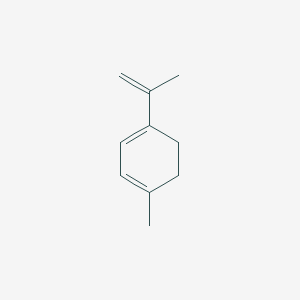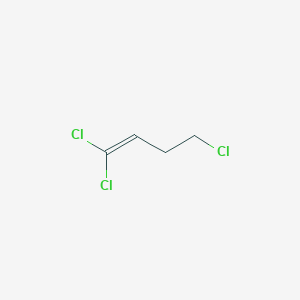
1,1,4-Trichlorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Trichlorobut-1-ene is a synthetic organic compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 1,1,4-Trichlorobut-1-ene is not fully understood. However, studies have shown that it can interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,1,4-Trichlorobut-1-ene has been shown to have various biochemical and physiological effects. It can cause liver damage, kidney damage, and lung damage. It can also affect the immune system, leading to immunosuppression. Additionally, it has been shown to have carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1,4-Trichlorobut-1-ene in lab experiments is that it is readily available and easy to synthesize. Additionally, it is a versatile compound that can be used in various types of experiments. However, one limitation is that it is a hazardous compound that requires special handling and storage procedures. It is also important to note that the use of this compound in lab experiments requires strict adherence to safety protocols.
Zukünftige Richtungen
There are several future directions for research related to 1,1,4-Trichlorobut-1-ene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for diseases related to liver, kidney, and lung damage. Finally, there is a need for further research on the carcinogenic properties of this compound and its potential impact on human health.
Conclusion
In conclusion, 1,1,4-Trichlorobut-1-ene is a versatile compound that is widely used in scientific research. It is synthesized using a simple reaction and has various applications in biochemistry, pharmacology, and toxicology. However, it is a hazardous compound that requires special handling and storage procedures. Further research is needed to fully understand its mechanism of action and potential impact on human health.
Synthesemethoden
1,1,4-Trichlorobut-1-ene can be synthesized by the reaction of 1,4-butadiene with chlorine gas in the presence of a catalyst. This reaction results in the replacement of two hydrogen atoms in the butadiene molecule with chlorine atoms, forming 1,1,4-Trichlorobut-1-ene. This synthesis method is widely used in research laboratories and industrial settings.
Wissenschaftliche Forschungsanwendungen
1,1,4-Trichlorobut-1-ene is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions. Additionally, it is used in studies related to the metabolism and toxicity of xenobiotics.
Eigenschaften
CAS-Nummer |
17219-57-7 |
|---|---|
Produktname |
1,1,4-Trichlorobut-1-ene |
Molekularformel |
C4H5Cl3 |
Molekulargewicht |
159.44 g/mol |
IUPAC-Name |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
InChI-Schlüssel |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
Kanonische SMILES |
C(CCl)C=C(Cl)Cl |
Synonyme |
1,1,4-Trichloro-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




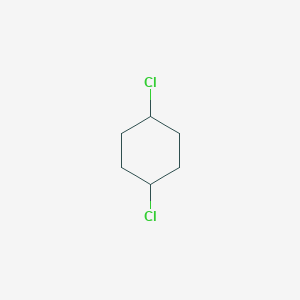
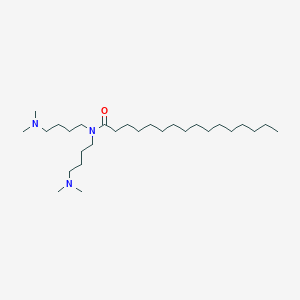
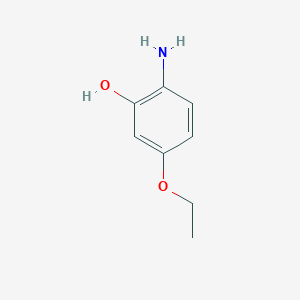



![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


